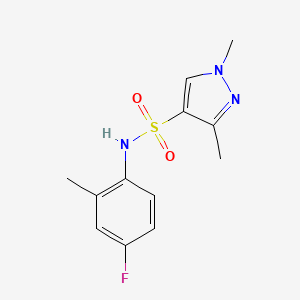![molecular formula C14H17Cl2NO3 B5470377 2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B5470377.png)
2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide typically involves the following steps:
Preparation of 2,5-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 2,5-dichlorophenoxyacetic acid: The 2,5-dichlorophenol is then reacted with chloroacetic acid under basic conditions to form 2,5-dichlorophenoxyacetic acid.
Amidation Reaction: The 2,5-dichlorophenoxyacetic acid is then reacted with 1-(tetrahydrofuran-2-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of lactones and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyacetamides.
Aplicaciones Científicas De Investigación
2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of agrochemicals and herbicides due to its structural similarity to known herbicidal compounds.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The dichlorophenoxy group is known to interact with cellular membranes, potentially disrupting membrane integrity and function. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichlorophenoxyacetic acid: A well-known herbicide with a similar phenoxyacetic acid structure.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom, increasing its potency and environmental persistence.
Uniqueness
2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct physicochemical properties such as increased solubility and stability. This structural feature differentiates it from other phenoxyacetic acid derivatives and may contribute to its specific biological activities and applications.
Propiedades
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3/c1-9(12-3-2-6-19-12)17-14(18)8-20-13-7-10(15)4-5-11(13)16/h4-5,7,9,12H,2-3,6,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDOQHPNUSEGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-({2-[(2,4-DICHLOROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 2,4-DICHLOROBENZOATE](/img/structure/B5470295.png)
![6-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}hexanoic acid](/img/structure/B5470300.png)
![3-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5470308.png)
![(3aS,6aS)-5-ethyl-6-oxo-2-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5470319.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5470327.png)

![(2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylphenyl)sulfanyl]phenyl}prop-2-enenitrile](/img/structure/B5470346.png)
![(5Z)-3-(4-Nitrophenyl)-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-4-one](/img/structure/B5470354.png)
![(E)-N-[4-[4-methyl-5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]-3-phenylprop-2-enamide](/img/structure/B5470370.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylsulfonyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5470381.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-isopropylisoxazole-3-carboxamide](/img/structure/B5470398.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)-N-methylurea](/img/structure/B5470404.png)

